5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Description
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Properties
IUPAC Name |
5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIPYSISPLQMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358409 | |
| Record name | 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-65-9 | |
| Record name | 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In normal cells, this compound can cause oxidative stress and DNA damage, which may result in cell cycle arrest or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. This compound also interacts with transcription factors, leading to changes in gene expression. Additionally, this compound can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative oxidative stress and cellular damage. In vitro studies have demonstrated that the compound’s effects on cellular function can vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. Toxicological studies have highlighted the importance of careful dosage control when using this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferases and cytochrome P450s, which play key roles in the metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Post-translational modifications and targeting signals can also play a role in directing the compound to specific organelles.
Biological Activity
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde, with the chemical formula and CAS number 667436-65-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H9Cl2FO2 |
| Molecular Weight | 299.12 g/mol |
| CAS Number | 667436-65-9 |
| Synonyms | 5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzaldehyde derivatives, including this compound. This compound has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that derivatives with similar structures can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing apoptosis and inhibiting cell migration.
Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways. For example, some studies suggest that they may inhibit tubulin polymerization, which is crucial for mitosis, thereby leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound. Compounds in this class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on Neuroprotective Effects:
A recent investigation into neuroprotective effects revealed that certain benzaldehyde derivatives could protect neuronal cells from oxidative stress-induced damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) production and modulate signaling pathways associated with neuroinflammation . -
Cytotoxicity Assessment:
In a cytotoxicity assessment involving various cancer cell lines, compounds similar to this compound showed IC50 values ranging from 10 to 50 µM, indicating moderate to high potency against specific tumor types. These findings underscore the importance of structural modifications in enhancing biological activity .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (NAS) and ether cleavage reactions due to its electron-deficient aromatic system and benzyl ether linkage.
Table 1: Substitution Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Benzyl Ether Cleavage | HBr/AcOH, heat | 5-Chloro-2-hydroxybenzaldehyde + 2-chloro-6-fluorobenzyl bromide |
| Aromatic Chlorine Substitution | Amines (e.g., NH3), Thiols, K2CO3 | Amino- or thioether-functionalized derivatives |
Mechanistic Insights :
-
Ether Cleavage : Protonation of the ether oxygen by HBr weakens the C–O bond, leading to SN2 displacement and formation of a benzyl bromide intermediate.
-
NAS : Electron-withdrawing groups activate the aromatic ring toward nucleophilic attack, displacing chlorine at specific positions under basic conditions.
Oxidation Reactions
The aldehyde group is susceptible to oxidation, forming carboxylic acid derivatives.
Table 2: Oxidation Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Aldehyde Oxidation | KMnO4 (acidic), CrO3 | 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid |
| Side-Chain Oxidation | O2, radical initiators | Peroxy intermediates (requires stabilization) |
Key Considerations :
-
Strong oxidizing agents like KMnO4 selectively target the aldehyde without affecting halogen substituents.
-
Steric hindrance from the benzyloxy group may slow reaction kinetics.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, while halogens remain intact under mild conditions.
Table 3: Reduction Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Aldehyde Reduction | NaBH4, LiAlH4 | 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzyl alcohol |
| Catalytic Hydrogenation | H2, Pd/C | Partial dehalogenation observed under high pressure |
Mechanistic Notes :
-
NaBH4 selectively reduces the aldehyde to a primary alcohol without altering ether or halogen bonds.
-
LiAlH4 may require anhydrous conditions to prevent side reactions.
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its halogen substituents.
Table 4: Coupling Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, ArB(OH)2, K2CO3 | Biaryl derivatives via C–Cl bond activation |
| Ullmann Coupling | CuI, diamines, heat | Diarylamines or diaryl ethers |
Applications :
-
Suzuki couplings enable the introduction of aryl groups for drug candidate diversification.
-
Ullmann reactions facilitate C–N bond formation for heterocyclic systems.
Nucleophilic Addition
The aldehyde group engages in condensation and addition reactions.
Table 5: Nucleophilic Addition Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Imine Formation | NH2R, anhydrous ethanol | Schiff bases (R = alkyl/aryl) |
| Hydrate Formation | H2O, acidic/basic catalysis | Geminal diol (reversible) |
Synthetic Utility :
-
Schiff bases serve as ligands in coordination chemistry or intermediates for heterocycle synthesis.
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Hydration is pH-dependent, with stabilization in polar protic solvents .
Stability and Side Reactions
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Photodegradation : Prolonged UV exposure leads to radical-mediated dehalogenation.
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Hydrolytic Sensitivity : The benzyl ether linkage undergoes hydrolysis under strongly acidic (HCl/H2SO4) or basic (NaOH) conditions.
This reactivity profile underscores the compound’s utility in synthesizing complex molecules, though careful control of reaction conditions is essential to minimize side reactions.
Preparation Methods
Chlorination of 2-Chloro-6-toluene Fluoride
- Starting Material: 2-chloro-6-toluene fluoride
- Reaction Conditions:
- Chlorination under illumination using a metal-halide lamp as the light source
- Temperature range: 100–200°C (optimally around 150–180°C)
- Chlorine gas is fed continuously during the reaction
- Phosphorus trichloride (PCl3) is added in small amounts (e.g., 0.5 mL per 250 g substrate) to improve product quality
- Reaction Outcome: Formation of a mixture of chlorinated benzyl chlorides including 2-chloro-6-fluorobenzyl chloride, dichloride, and trichloride derivatives.
Monitoring and Control
Hydrolysis Using Solid Superacid Catalyst
- Catalyst: Iron-based solid superacid (FeSO4/Fe3O4 complex)
- Water Addition: Water is slowly added (mass ratio approx. 15% relative to 2-chloro-6-toluene fluoride) over 2–4 hours at reaction temperature
- Temperature: Maintained between 100–200°C (typical 150–180°C)
- Incubation: The mixture is heated for about 4 hours to ensure complete hydrolysis of chlorides to aldehyde
- Advantages:
Workup and Purification
- After hydrolysis, alkali (e.g., sodium carbonate or sodium hydroxide) is added to adjust pH to ≥8.
- The mixture separates into organic and aqueous layers; the organic layer contains the desired aldehyde.
- The organic phase is purified by vacuum distillation or rectification to isolate 2-chloro-6-fluorobenzaldehyde with purity >99% and yield ~95%.
Synthesis of this compound
While direct detailed synthetic procedures for this compound are less explicitly documented in publicly available literature, the compound is typically prepared by etherification of 5-chloro-2-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride.
General Synthetic Route
- Preparation of 5-chloro-2-hydroxybenzaldehyde: Commercially available or synthesized by chlorination and formylation of hydroxybenzaldehyde derivatives.
- Preparation of 2-chloro-6-fluorobenzyl chloride: As described above or via chlorination of 2-chloro-6-fluorotoluene.
- Etherification Reaction:
- React 5-chloro-2-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF.
- Reaction temperature typically ranges from room temperature to reflux conditions depending on solvent and catalyst.
- The reaction proceeds via nucleophilic substitution forming the ether linkage.
- Purification: The product is purified by recrystallization or chromatography to achieve high purity (≥98%).
This method is consistent with standard etherification protocols for benzyl ethers and aligns with the compound’s structural features.
Summary of Preparation Method Parameters
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Chlorination of 2-chloro-6-toluene fluoride | Metal-halide lamp illumination, 150–180°C, chlorine feed, PCl3 additive | Mixture of benzyl chlorides formed |
| Monitoring | Gas chromatography for 2-chloro-6-fluorobenzyl chloride content | Stop chlorine feed when <0.5% |
| Hydrolysis | FeSO4/Fe3O4 solid superacid catalyst, water addition 15%, 150–180°C, 4 h | Conversion to 2-chloro-6-fluorobenzaldehyde, ~95% yield |
| pH Adjustment | Sodium carbonate to pH ≥8 | Phase separation into organic and aqueous layers |
| Purification | Vacuum distillation or rectification | Purity >99%, isolated aldehyde |
| Etherification (to final compound) | 5-chloro-2-hydroxybenzaldehyde + 2-chloro-6-fluorobenzyl chloride, base, aprotic solvent | Formation of this compound, purity ≥98% |
Research Findings and Advantages of the Method
- Use of Metal-Halide Lamp: Provides efficient chlorination without need for radical initiators or catalysts, improving product quality and reducing impurities.
- Solid Superacid Catalyst: Offers safer, less corrosive hydrolysis conditions compared to sulfuric acid, with higher yields and less environmental impact.
- Process Optimization: Controlled water addition and temperature management ensure complete conversion and minimize by-products.
- High Purity and Yield: Final products meet or exceed 98% purity, suitable for pharmaceutical and agrochemical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde?
- Methodology :
-
Step 1 : Synthesis of 2-chloro-6-fluorobenzyl chloride via chlorination of 2-chloro-6-fluorotoluene under UV light, yielding intermediates like 2-chloro-6-fluorobenzyl chloride .
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Step 2 : Coupling with 5-chloro-2-hydroxybenzaldehyde using a nucleophilic substitution reaction.
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Alternative routes involve oxidation of substituted toluenes (e.g., hydrogen peroxide oxidation of 2-chloro-6-fluorotoluene) .
- Key Considerations :
-
Control reaction conditions (temperature, solvent) to minimize side products like difluorinated derivatives.
Method Reagents/Conditions Yield Reference Chlorination under UV Cl₂, UV light, inert solvent ~60-70% Hydrogen peroxide oxidation H₂O₂, acidic conditions ~50-60%
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns and aromatic protons .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (aldehyde C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : Molecular ion peak (m/z) matching the molecular weight (e.g., 297.6 g/mol for C₁₄H₈Cl₂FO₂) .
- Data Interpretation :
- Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in substituent positions.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Role as an Intermediate : Used in synthesizing β-lactam antibiotics (e.g., dicloxacillin) via formylation and subsequent coupling reactions .
- Pharmacophore Development : The aldehyde group enables Schiff base formation for metal-chelating drug candidates .
Advanced Research Questions
Q. How can researchers optimize the chlorination step in the synthesis of the benzyl chloride intermediate?
- Experimental Design :
- Variable Screening : Test UV intensity, reaction time, and solvent polarity to maximize selectivity for monochlorinated products .
- Catalyst Use : Explore Lewis acids (e.g., FeCl₃) to reduce byproduct formation.
- Data Analysis :
- Monitor reaction progress via GC-MS to quantify intermediates and adjust conditions dynamically .
Q. What analytical techniques are most effective in resolving contradictions in spectral data for this compound?
- Contradiction Example : Discrepancies in NMR chemical shifts due to solvent effects or tautomerism.
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
- X-ray Crystallography : Resolve ambiguities in substitution patterns .
- Combined Spectroscopic Workflow : IR + MS + NMR cross-validation to confirm functional groups .
Q. How do different catalysts influence the efficiency of the formylation reaction in the synthesis pathway?
- Comparative Study :
- Thionyl Chloride (SOCl₂) : Higher yields (75-80%) but requires strict anhydrous conditions .
- Oxalyl Chloride : Milder conditions, suitable for heat-sensitive intermediates, but lower yields (~60%) .
- Recommendation :
- Use SOCl₂ for scalable synthesis but include scavengers (e.g., DMF) to suppress side reactions .
Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity?
- Process Optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
